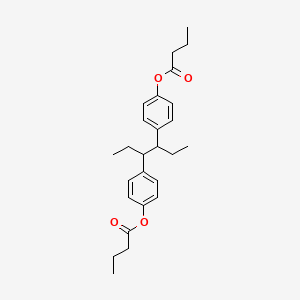

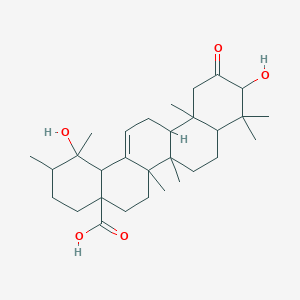

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(17β)-バレリルオキシエストラ-1,3,5(10)-トリエン-3,6β-ジオールバレレートは、エストラジオールバレレートとしても知られており、合成エストロゲンです。ホルモン補充療法やその他の医療用途で広く使用されています。 この化合物は、天然に存在するエストロゲンであるエストラジオールの誘導体であり、エストラジオール自体と比較して作用時間が長いように設計されています .

準備方法

合成経路と反応条件

(17β)-バレリルオキシエストラ-1,3,5(10)-トリエン-3,6β-ジオールバレレートの合成は、通常、エストラジオールとバレリアン酸のエステル化によって行われます。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下で行われます。 反応条件には、トルエンやジクロロメタンなどの有機溶媒中で反応物を還流することがよく含まれます .

工業生産方法

工業的な設定では、この化合物の生産は同様の原理に従いますが、より大規模に行われます。プロセスには、大型反応器の使用と、高収率と純度を確保するための反応パラメータの継続的な監視が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されることが多いです .

化学反応の分析

反応の種類

(17β)-バレリルオキシエストラ-1,3,5(10)-トリエン-3,6β-ジオールバレレートは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、エストロンバレレートの形成につながる可能性があります。

還元: 還元反応は、化合物をエストラジオールに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主要な生成物

これらの反応から生成される主な生成物には、エストロンバレレート(酸化から)とエストラジオール(還元から)が含まれます。 置換反応は、さまざまなハロゲン化誘導体をもたらす可能性があります .

科学研究の用途

(17β)-バレリルオキシエストラ-1,3,5(10)-トリエン-3,6β-ジオールバレレートは、幅広い科学研究の用途を持っています。

化学: 分析化学における参照化合物として、およびエストロゲン活性研究のために使用されます。

生物学: ホルモン調節および生殖生物学に関連する研究で使用されます。

医学: 閉経症状のホルモン補充療法や特定の癌の治療に広く使用されています。

産業: さまざまな医薬品製品の製剤に使用されます.

科学的研究の応用

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry and for studying estrogenic activity.

Biology: Employed in studies related to hormone regulation and reproductive biology.

Medicine: Widely used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.

Industry: Utilized in the formulation of various pharmaceutical products.

作用機序

この化合物は、標的組織のエストロゲン受容体に結合することによってその効果を発揮します。この結合はエストロゲン受容体複合体を活性化し、その後、特定のDNA配列と相互作用して遺伝子発現を調節します。 分子標的は、細胞の成長、分化、および生殖機能に関与するさまざまな遺伝子を含みます .

類似の化合物との比較

類似の化合物

エストラジオール: 作用時間が短い親化合物。

エストロンバレレート: 同様の用途を持つエストロンのエステル化形態。

エチニルエストラジオール: 経口避妊薬に使用される合成エストロゲン。

独自性

(17β)-バレリルオキシエストラ-1,3,5(10)-トリエン-3,6β-ジオールバレレートは、エストラジオールと比較して作用時間が長いという点でユニークです。 これは、持続的なエストロゲン活性が望まれるホルモン補充療法で特に役立ちます .

類似化合物との比較

Similar Compounds

Estradiol: The parent compound, which has a shorter duration of action.

Estrone Valerate: Another esterified form of estrone with similar applications.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate is unique due to its longer duration of action compared to estradiol. This makes it particularly useful in hormone replacement therapy, where sustained estrogenic activity is desired .

特性

分子式 |

C23H32O4 |

|---|---|

分子量 |

372.5 g/mol |

IUPAC名 |

(3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |

InChI |

InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3 |

InChIキー |

PRZIFAMBDFWLSI-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)

![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)

![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)

![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)